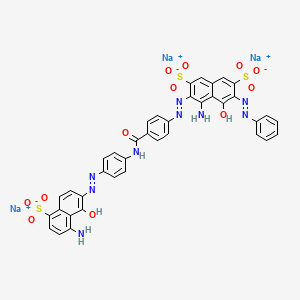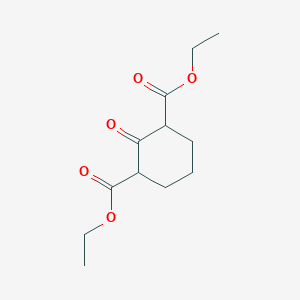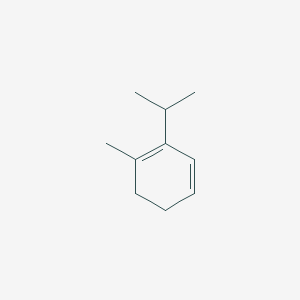
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a naturally occurring constituent of various essential oils, including tea tree oil and eucalyptus oil . It is characterized by its pleasant aroma and is commonly used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the isomerization of limonene, another monoterpene, under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride .
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources like essential oils. Steam distillation is a widely used method for this purpose. The essential oil is subjected to steam, which carries the volatile compounds, including this compound, into a condenser where they are collected .
化学反应分析
Types of Reactions: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as terpinolene and p-cymene.
Reduction: Hydrogenation of the compound can yield saturated hydrocarbons like menthane.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Terpinolene, p-cymene.
Reduction: Menthane.
Substitution: Halogenated derivatives such as chloroterpinene.
科学研究应用
1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in natural preservatives.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
作用机制
The mechanism of action of 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit the activity of certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
相似化合物的比较
α-Phellandrene: Another monoterpene with similar structural features but differing in the position of double bonds.
β-Phellandrene: Isomeric with α-phellandrene, differing in the position of double bonds.
Terpinolene: An isomer with a different arrangement of double bonds.
p-Cymene: A related compound formed through the oxidation of α-terpinene
Uniqueness: 1-Methyl-2-(propan-2-yl)cyclohexa-1,3-diene is unique due to its specific double bond arrangement, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its pleasant aroma make it particularly valuable in the fragrance industry .
属性
CAS 编号 |
72188-50-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h5,7-8H,4,6H2,1-3H3 |
InChI 键 |
GOHKWTPIXGMSBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CCC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


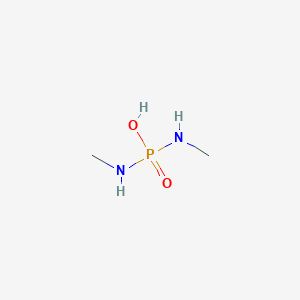

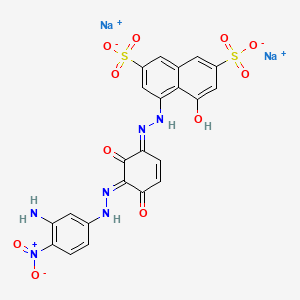
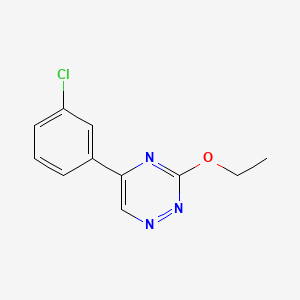
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
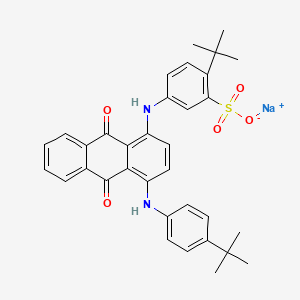
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
